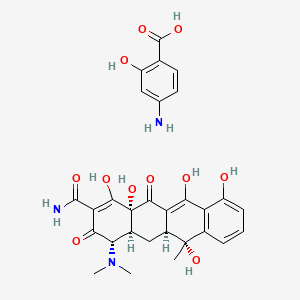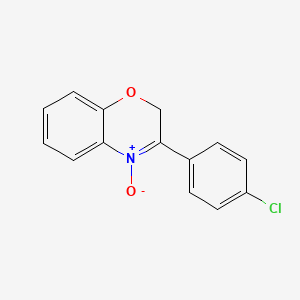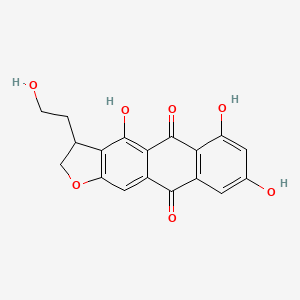
Thiocyanic acid, 4-phenoxybenzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocyanic acid, 4-phenoxybenzyl ester is an organic compound with the molecular formula C14H11NO2S It is an ester derivative of thiocyanic acid and 4-phenoxybenzyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4-phenoxybenzyl ester typically involves the esterification of thiocyanic acid with 4-phenoxybenzyl alcohol. This reaction can be catalyzed by acid catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
HSCN+C6H4(OCH2C6H5)→C6H4(OCH2C6H5)SCN+H2O
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that can be easily recovered and recycled is also common in industrial production to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Thiocyanic acid, 4-phenoxybenzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield thiocyanic acid and 4-phenoxybenzyl alcohol.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Substitution: The thiocyanate group can be substituted by nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alcohols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Thiocyanic acid and 4-phenoxybenzyl alcohol.
Oxidation: Sulfoxides or sulfones.
Substitution: Corresponding amides, thiocyanates, or ethers.
Wissenschaftliche Forschungsanwendungen
Thiocyanic acid, 4-phenoxybenzyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds. It is also used in the study of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of thiocyanic acid, 4-phenoxybenzyl ester involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can disrupt cellular processes and inhibit the growth of microorganisms. Additionally, the phenoxybenzyl moiety can interact with hydrophobic regions of biological membranes, enhancing the compound’s antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiocyanic acid, phenylmethyl ester: Similar structure but lacks the phenoxy group.
Thiocyanic acid, 2,4-dinitrophenyl ester: Contains nitro groups, which significantly alter its chemical properties and reactivity.
Isothiocyanic acid derivatives: Compounds where the thiocyanate group is replaced by an isothiocyanate group, leading to different reactivity and biological activities.
Uniqueness
Thiocyanic acid, 4-phenoxybenzyl ester is unique due to the presence of the phenoxybenzyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
73909-02-1 |
|---|---|
Molekularformel |
C14H11NOS |
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
(4-phenoxyphenyl)methyl thiocyanate |
InChI |
InChI=1S/C14H11NOS/c15-11-17-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10H2 |
InChI-Schlüssel |
HZWXKVPCNDGWFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



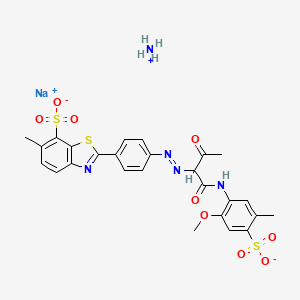
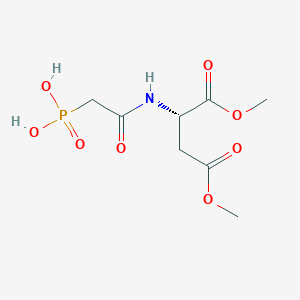
![N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide](/img/structure/B14455304.png)
![2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14455307.png)






